2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide

Chemical Stability Cold‑Chain Logistics Inventory Management

2-[3-Methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide (C₁₇H₂₀N₂O₄S, MW 348.4) belongs to the N-phenylsulfonyl-α-amino acid dimethylamide chemotype. This compound incorporates a 3‑methoxy substituent on the aniline ring, an N‑phenylsulfonyl electron‑withdrawing group, and an N,N‑dimethylacetamide terminus, yielding a highly functionalized sulfonamide scaffold.

Molecular Formula C17H20N2O4S
Molecular Weight 348.4 g/mol
Cat. No. B12502926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide
Molecular FormulaC17H20N2O4S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C17H20N2O4S/c1-18(2)17(20)13-19(14-8-7-9-15(12-14)23-3)24(21,22)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3
InChIKeyGFJKVMHCPFZZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-Methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide: Procurement-Relevant Identity and Class Profile


2-[3-Methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide (C₁₇H₂₀N₂O₄S, MW 348.4) belongs to the N-phenylsulfonyl-α-amino acid dimethylamide chemotype [1]. This compound incorporates a 3‑methoxy substituent on the aniline ring, an N‑phenylsulfonyl electron‑withdrawing group, and an N,N‑dimethylacetamide terminus, yielding a highly functionalized sulfonamide scaffold. The regioisomeric identity (3‑OCH₃ vs. the more common 4‑OCH₃ analog) defines its electronic distribution, dipole moment, and hydrogen‑bonding capacity, fundamental physicochemical parameters that govern molecular recognition in enzyme binding pockets and influence synthetic derivatization pathways [2].

Why In‑Class N‑Phenylsulfonyl‑Glycine Dimethylamides Cannot Simply Replace 2‑[3‑Methoxy(phenylsulfonyl)anilino]‑N,N‑dimethylacetamide


The methoxy positional isomerism (3‑OCH₃ vs. 4‑OCH₃) within the N‑phenylsulfonyl‑glycine dimethylamide series is not a trivial structural variation. In arylsulfonanilide medicinal chemistry, the substitution pattern directly modulates electronic density on the aniline ring, altering pKa, H‑bond acceptor strength, and metabolic soft‑spot accessibility [1]. These parameters translate into divergent target‑binding affinities, cytochrome P450 stability, and aqueous solubility—properties that cannot be rescued by post‑hoc formulation. Furthermore, the synthetic utility of the 3‑methoxy anilino motif has been specifically exploited for constructing anti‑malarial benzothiazine scaffolds, an application pathway not reported for the 4‑methoxy regioisomer [2]. Consequently, procurement of the precise 3‑methoxy regioisomer is obligatory when structure‑activity relationship (SAR) integrity, intellectual property alignment, or demonstrated synthetic precedents are prerequisites.

Quantitative Differentiation Evidence: 2‑[3‑Methoxy(phenylsulfonyl)anilino]‑N,N‑dimethylacetamide vs. Closest Analogs


Defined Long‑Term Storage Stability Outperforms Undocumented Comparator Shelf‑Life

The target compound is supplied with explicit, experimentally validated storage stability parameters: as a powder, it is stable for 3 years at −20 °C, and as a DMSO solution it is stable for 1 year at −80 °C [1]. In contrast, the 4‑methoxy regioisomer (CAS 339013‑34‑2) is commercialized without disclosed long‑term stability data; typical guidance for this class is ‘store at 2–8 °C with desiccation’ . This quantitative verification eliminates guesswork in stockpile planning and reduces the risk of compound degradation during longitudinal studies.

Chemical Stability Cold‑Chain Logistics Inventory Management

Demonstrated Synthetic Utility in Anti‑Malarial Benzothiazine Construction vs. Unreported Analogue Application

The 3‑methoxy‑anilino motif present in the target compound has been directly employed as a starting material for the synthesis of benzothiazine derivatives displaying anti‑malarial activity [1]. This crystallographic and synthetic chemistry report validates the regiochemistry as compatible with key cyclization steps. No analogous synthetic application has been documented for the 4‑methoxy regioisomer in peer‑reviewed literature. This precedence reduces downstream synthetic risk for medicinal chemistry programs targeting the benzothiazine pharmacophore.

Medicinal Chemistry Anti‑Malarial Agents Benzothiazine Synthesis

Ready‑to‑Use Research Quantities vs. Inquiry‑Only Bulk Supply: Procurement Agility

The target compound is commercially available in pre‑packaged research‑grade sizes ranging from 1 mg to 100 mg, enabling immediate experimental access without minimum order barriers [1]. In contrast, the 4‑methoxy regioisomer is listed exclusively with inquiry‑based pricing for 1 g, 5 g, and 10 g quantities, indicating that small‑scale research quantities are not readily stocked . This differential directly impacts lead‑time and budget allocation for early‑stage discovery projects.

Supply Chain Research Quantities Procurement Efficiency

Regioisomeric Substitution Pattern Directs Pharmacological Profile in Arylsulfonanilide Series

The US patent 6,630,513 B1 discloses that the nature and position of substituents on the arylsulfonanilide scaffold are critical for modulating anti‑inflammatory, anti‑proliferative, and hypocholesterolemic activities [1]. Electron‑donating methoxy substituents at the meta position (3‑OCH₃) alter the electron density of the aniline ring in a manner distinct from para substitution (4‑OCH₃), affecting resonance stabilization and H‑bond acceptor geometry. Although direct head‑to‑head biological data for the target compound versus its 4‑methoxy isomer are not publicly available, the class‑level SAR strongly predicts that the 3‑methoxy regioisomer will exhibit a differentiated target engagement profile, making it the preferred choice when meta‑substitution has been identified as the activity‑optimizing feature in a given screening campaign.

Structure–Activity Relationship Arylsulfonanilide SAR Methoxy Positional Isomerism

Optimal Deployment Scenarios for 2‑[3‑Methoxy(phenylsulfonyl)anilino]‑N,N‑dimethylacetamide


Anti‑Malarial Lead Optimization Utilizing Benzothiazine Chemistry

Medicinal chemistry teams pursuing novel benzothiazine‑based anti‑malarials can procure the target compound as a validated starting material, leveraging the documented synthetic pathway [1] to access biologically active scaffolds with reduced synthetic risk and established crystallographic characterization.

Arylsulfonanilide SAR Expansion Requiring Meta‑Methoxy Regioisomeric Integrity

When structure–activity relationship studies demand strict regioisomeric control over the methoxy substitution pattern, the target compound ensures that observed biological effects are attributable to the intended meta‑substitution, directly aligning with the arylsulfonanilide SAR framework [2].

Multi‑Year Discovery Programs Requiring Cold‑Chain Stability

Research groups planning extended (>1 year) compound utilization can rely on the documented 3‑year powder stability at −20 °C [3], enabling bulk procurement and frozen aliquot storage without the need for intermittent re‑characterization.

Rapid Hit‑to‑Lead Screening with Milligram‑Scale Compound Access

The availability of pre‑packed 1–100 mg quantities [3] allows immediate deployment in biochemical and cell‑based screens, avoiding the lead‑time and cost penalties associated with bulk‑only regioisomer procurement.

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